molecular formula C10H13BrO2 B13612490 3-(5-Bromo-2-methoxyphenyl)propan-1-ol CAS No. 33538-79-3

3-(5-Bromo-2-methoxyphenyl)propan-1-ol

Cat. No.: B13612490
CAS No.: 33538-79-3
M. Wt: 245.11 g/mol
InChI Key: OYXROKSQSCMNOH-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-methoxyphenyl)propan-1-ol is an organic compound with the molecular formula C10H13BrO2 and a molecular weight of 245.12 g/mol . This compound features a bromine atom and a methoxy group attached to a benzene ring, which is further connected to a propanol chain. It is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-methoxyphenyl)propan-1-ol typically involves the bromination of 2-methoxyphenylpropan-1-ol. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-methoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding de-brominated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 3-(5-Bromo-2-methoxyphenyl)propanal or 3-(5-Bromo-2-methoxyphenyl)propanoic acid.

    Reduction: Formation of 3-(2-methoxyphenyl)propan-1-ol.

    Substitution: Formation of 3-(5-Amino-2-methoxyphenyl)propan-1-ol or 3-(5-Mercapto-2-methoxyphenyl)propan-1-ol.

Scientific Research Applications

3-(5-Bromo-2-methoxyphenyl)propan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Bromo-1-methoxyphenyl)propan-1-ol
  • 3-(4-Bromo-2-methoxyphenyl)propan-1-ol
  • 3-(5-Chloro-2-methoxyphenyl)propan-1-ol

Uniqueness

3-(5-Bromo-2-methoxyphenyl)propan-1-ol is unique due to the specific positioning of the bromine atom at the 5-position and the methoxy group at the 2-position on the benzene ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

33538-79-3

Molecular Formula

C10H13BrO2

Molecular Weight

245.11 g/mol

IUPAC Name

3-(5-bromo-2-methoxyphenyl)propan-1-ol

InChI

InChI=1S/C10H13BrO2/c1-13-10-5-4-9(11)7-8(10)3-2-6-12/h4-5,7,12H,2-3,6H2,1H3

InChI Key

OYXROKSQSCMNOH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)CCCO

Origin of Product

United States

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